11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Catalog No.
S12303425
CAS No.
M.F
C15H25N3O
M. Wt
263.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-di...

Product Name

11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

IUPAC Name

11-[(1-methylpyrrol-2-yl)methyl]-8-oxa-3,11-diazaspiro[5.6]dodecane

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

InChI

InChI=1S/C15H25N3O/c1-17-8-2-3-14(17)11-18-9-10-19-13-15(12-18)4-6-16-7-5-15/h2-3,8,16H,4-7,9-13H2,1H3

InChI Key

OTRMEPZFGDVYDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CN2CCOCC3(C2)CCNCC3

11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a complex organic compound characterized by its unique spirocyclic structure, which includes a pyrrole moiety and a diazaspiro framework. The compound features a total of three nitrogen atoms and one oxygen atom within its structure, contributing to its potential biological activity. Its molecular formula is C_{13}H_{18}N_{2}O, and it has garnered interest in various fields of medicinal chemistry due to its structural uniqueness and potential pharmacological properties.

The reactivity of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can be attributed primarily to the functional groups present in its structure. The nitrogen atoms in the pyrrole and diazaspiro segments can engage in nucleophilic substitutions, while the presence of the oxygen atom allows for potential etherification reactions. Additionally, the compound may undergo oxidation and reduction reactions depending on the conditions applied, influencing its stability and reactivity profile.

Research into the biological activity of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane suggests that it may exhibit significant pharmacological effects. Preliminary studies indicate potential neuroprotective properties, possibly due to its ability to modulate neurotransmitter systems. Furthermore, compounds with similar structures have been noted for their activity against various types of cancer and as anti-inflammatory agents, hinting at a broader therapeutic potential for this compound.

The synthesis of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: Starting from simple aldehydes or ketones reacted with amines to form the pyrrole.
  • Spirocyclic Construction: A cyclization reaction is performed to form the spirocyclic structure, often utilizing a suitable catalyst or reagent to facilitate this transformation.
  • Functionalization: The final steps involve introducing the methyl and oxo groups through alkylation or acylation reactions.

Each step requires careful optimization of conditions to achieve high yields and purity.

The applications of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane are diverse:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting neurodegenerative diseases or cancer.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological research.

Interaction studies involving 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane have focused on its binding affinity with various receptors and enzymes. These studies typically employ techniques such as surface plasmon resonance or radiolabeled ligand binding assays to elucidate its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for predicting its behavior in biological systems and potential side effects.

Several compounds share structural similarities with 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane:

Compound NameStructure TypeNotable Activity
1-MethylpyrrolePyrrole-basedNeuroactive properties
8-Oxa-spiro[4.5]decaneSpirocyclicAntimicrobial activity
3,11-Diazabicyclo[5.4.0]undecaneBicyclicAnti-cancer properties
2-Acetyl-N-methylpyrrolePyrrole derivativeAnti-inflammatory effects

These compounds highlight the unique aspects of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane, particularly its specific spirocyclic arrangement which may confer distinct biological activities not observed in simpler derivatives.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

263.199762429 g/mol

Monoisotopic Mass

263.199762429 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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